8-Nitro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Nitration of Isoquinoline: The starting material, isoquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Reduction: The nitroisoquinoline is then reduced to the corresponding amine using reducing agents such as iron powder in acidic conditions.
Cyclization: The amine undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the dihydroisoquinolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroisoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated or alkylated isoquinoline derivatives.
Scientific Research Applications
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dihydroisoquinolinone core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Nitroisoquinoline: Lacks the dihydroisoquinolinone ring but shares the nitro group at the 8-position.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the nitro group but has a similar core structure.
8-Amino-3,4-dihydroisoquinolin-1(2H)-one: The amino derivative of the compound.
Uniqueness
8-Nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the nitro group and the dihydroisoquinolinone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-8-6(4-5-10-9)2-1-3-7(8)11(13)14/h1-3H,4-5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSAETYSONZISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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